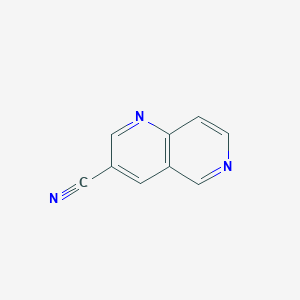

1,6-Naphthyridine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1,6-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-4-7-3-8-6-11-2-1-9(8)12-5-7/h1-3,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZPUJQSCVYPTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1N=CC(=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,6 Naphthyridine 3 Carbonitrile Derivatives

Classical and Established Synthetic Routes to 1,6-Naphthyridines

The foundational methods for constructing the 1,6-naphthyridine (B1220473) core rely on well-established named reactions that have been adapted and refined over time.

Skraup-Type Syntheses and Their Adaptations

The Skraup reaction, traditionally used for quinoline (B57606) synthesis, has been adapted for the preparation of 1,6-naphthyridines. acs.org This method typically involves the reaction of an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent. acs.org Although effective, the reaction can be vigorous. acs.org Refinements to the Skraup synthesis have led to more controlled preparations and modest yields of 1,6-naphthyridine. acs.org One notable adaptation involves the use of 4-aminopyridine-N-oxide as a starting material, which, after cyclization, yields 1,6-naphthyridine-N-oxide that can be subsequently reduced to the parent 1,6-naphthyridine. acs.org The Skraup reaction has also been employed in the synthesis of more complex systems, such as naphtonaphthyridines. jst.go.jp

Friedländer Condensation and Related Cyclization Reactions

The Friedländer condensation is a versatile and widely used method for the synthesis of quinolines and their aza-analogs, including 1,6-naphthyridines. researchgate.netorganic-chemistry.orgwikipedia.org This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by acids or bases. organic-chemistry.orgwikipedia.org For the synthesis of 1,6-naphthyridine derivatives, a suitably substituted aminopyridine with a carbonyl group at the adjacent position is reacted with a methylene-activated compound. researchgate.net For instance, 2-(phosphoryl)alkyl-substituted 1,6-naphthyridines have been synthesized via the Friedländer reaction between 4-amino-3-formylpyridine and phosphorus-containing ketones. researchgate.net This reaction has proven to be highly regioselective. researchgate.net The development of greener synthetic routes has led to the use of water as a solvent and biocompatible ionic liquids as catalysts for the Friedländer condensation, offering high yields and simplified product isolation. nih.govacs.org

Multi-Component Reaction (MCR) Approaches to Naphthyridine-3-carbonitriles

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating libraries of compounds for drug discovery.

One-Pot Reactions Utilizing Malononitrile (B47326) and Active Methylene (B1212753) Compounds

One-pot, multi-component reactions are highly efficient for synthesizing highly substituted pyridine (B92270) rings, which can be precursors to or part of a naphthyridine system. A common strategy involves the reaction of an aldehyde, malononitrile, and an active methylene compound in the presence of a catalyst. researchgate.net For the synthesis of 1,6-naphthyridine-3-carbonitriles, a key intermediate is often a substituted 2-aminopyridine-3-carbonitrile. These can be synthesized through a one-pot reaction of an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate. researchgate.net Different catalysts, such as magnesium oxide or nanostructured diphosphates, have been employed to promote these reactions, often under solvent-free conditions, leading to high yields and short reaction times. researchgate.net Furthermore, pseudo-five-component reactions using two equivalents of an arylmethyl or alkyl methyl ketone and two equivalents of malononitrile have been developed to afford highly functionalized acs.orgjst.go.jpnaphthyridines. rsc.org

Tandem Knoevenagel/Michael/Cyclization Protocols for Naphthyridine-3-carbonitrile Synthesis

Tandem reactions that combine several transformations in a single operational step provide an elegant and efficient pathway to complex heterocyclic systems. The Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, is a well-established sequence for the synthesis of various heterocycles. In the context of 1,6-naphthyridine-3-carbonitrile synthesis, a tandem Knoevenagel-Michael-cyclocondensation reaction can be employed. researchgate.net This typically involves the reaction of an aldehyde with malononitrile to form a Knoevenagel adduct, which then undergoes a Michael addition with a suitable nucleophile, followed by an intramolecular cyclization and aromatization to yield the final naphthyridine product. While the provided search results focus on the general application of this tandem reaction for other heterocyclic systems, its principles are directly applicable to the synthesis of the 1,6-naphthyridine core by selecting appropriate starting materials, such as a substituted aminopyridine derivative as the Michael donor or as part of the initial aldehyde component.

Transition Metal-Catalyzed Synthetic Strategies

While classical and multi-component reactions are workhorses in the synthesis of 1,6-naphthyridines, transition metal-catalyzed reactions offer alternative and often milder routes to functionalized derivatives. A recently developed method involves a tandem nitrile hydration/cyclization to produce 1,6-naphthyridine-5,7-diones. acs.org These diones can then be converted to bench-stable 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflates are versatile intermediates that can undergo various transition metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, as well as cyanation and Buchwald-Hartwig amination, to introduce a wide range of substituents at the C5 and C7 positions of the 1,6-naphthyridine scaffold. acs.org This strategy allows for the rapid diversification of the 1,6-naphthyridine core. acs.org

Palladium-Catalyzed Annulation and Cross-Coupling Reactions for Naphthyridine-3-carbonitrile Frameworks

Palladium catalysis has proven to be a powerful tool for the construction of the 1,6-naphthyridine core. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through annulation and cross-coupling reactions.

One strategy involves a tandem nitrile hydration/cyclization procedure to create 1,6-naphthyridine-5,7-diones. acs.org These intermediates can then be converted to bench-stable 1,6-naphthyridine-5,7-ditriflates. These ditriflates are highly reactive and can undergo one-pot difunctionalization reactions, allowing for the rapid synthesis of diverse, drug-like products. acs.org This approach facilitates the exploration of structure-activity relationships by enabling diversification at multiple positions of the naphthyridine scaffold. acs.org

For instance, a C5 amination of the ditriflate followed by a Kumada coupling can introduce a methyl group, while a subsequent Suzuki coupling can be used to add other substituents in excellent yield. acs.org Furthermore, a palladium-catalyzed cyanation reaction can be employed to install the desired carbonitrile group. acs.org This method provides a streamlined route to highly substituted 1,6-naphthyridines that would be challenging to access through traditional multi-step syntheses. acs.org

Another palladium-catalyzed approach involves the annulation of appropriately substituted precursors. For example, the synthesis of benzo[b] nih.govrsc.orgnaphthyridines has been achieved via Sonogashira coupling and annulation reactions starting from 2-chloroquinoline-3-carbonitriles. acs.org Palladium-catalyzed ring-forming reactions involving multiple C-H activations also represent an efficient strategy for accessing cyclic systems like those found in fused naphthyridine derivatives. rsc.org These reactions can create multiple new carbon-carbon bonds in a single operation. rsc.org

A specific example of palladium-catalyzed annulation is the reaction of 1,8-diiodonaphthalene (B175167) with various alkynes, which has been used to synthesize acenaphthylene (B141429) derivatives. datapdf.com While not directly forming a 1,6-naphthyridine, this methodology demonstrates the utility of palladium in constructing fused polycyclic aromatic systems. Similarly, palladium-catalyzed [3+2] annulation reactions between bromo-chloro-naphthalene dicarboximide and thiophene- or indole-based boronic esters have been developed to create fused donor-acceptor systems. nih.gov

The table below summarizes some palladium-catalyzed reactions for the synthesis of naphthyridine-related structures.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂, PPh₃ | 1,6-Naphthyridine-5,7-ditriflate | 5,7-Disubstituted-1,6-naphthyridines | One-pot difunctionalization, rapid diversification acs.org |

| Pd(PPh₃)₄ | 2-Chloroquinoline-3-carbonitriles, Alkynes | Benzo[b] nih.govrsc.orgnaphthyridines | Sonogashira coupling and annulation acs.org |

| Pd(OAc)₂ | Aryl iodides, Maleimides | Succinimide-fused tricyclic scaffolds | Multiple C-H activation rsc.org |

| Pd(OAc)₂, n-Bu₄NBr | 1,8-Diiodonaphthalene, Acenaphthylene | Acenaphth[1,2-a]acenaphthylene | Annulation reaction datapdf.com |

| Pd Catalyst | Bromo-chloro-naphthalene dicarboximide, Boronic esters | Fused Donor-Acceptor Dyes | [3+2] Annulation nih.gov |

Rhodium-Catalyzed C-H Activation Pathways

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of various heterocyclic compounds, including naphthyridinone derivatives. nih.gov This approach allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.

The challenge of regioselectivity in rhodium(III)-catalyzed oxidative C-H activation on pyridine rings has been a significant hurdle. researchgate.net However, the development of specific directing groups has enabled regioselective intramolecular reactions to construct the key naphthyridinone ring system. researchgate.net

Rhodium catalysis is not limited to the synthesis of naphthyridinones. Rhodium(I) catalysts have been employed in intramolecular aromatic C-H annulations, and this chemistry has been extended to the C-H bonds of α,β-unsaturated imines to access highly substituted olefins, pyridines, and piperidines. nih.gov Furthermore, rhodium(III) catalysts have been shown to facilitate the oxidative coupling of C-H bonds with unactivated alkenes. nih.gov

The following table provides an overview of rhodium-catalyzed reactions relevant to the synthesis of naphthyridine-related structures.

| Catalyst System | Substrate | Reactant | Product | Key Features |

| [RhCp*Cl₂]₂ | Nicotinamide N-oxides | Alkynes/Alkenes | Naphthyridinone derivatives | Double-activation, directing group strategy, mild conditions nih.govresearchgate.net |

| Rh(I) complexes | α,β-Unsaturated imines | Highly substituted olefins, pyridines, piperidines | C-H annulation nih.gov | |

| Rh(III) catalysts | Unactivated alkenes | Oxidative coupling nih.gov |

Construction from Preformed Pyridine and Pyridone Building Blocks

A common and versatile approach to constructing the 1,6-naphthyridine scaffold involves the use of preformed pyridine or pyridone building blocks. This strategy allows for the systematic introduction of substituents and the controlled formation of the second ring.

One synthetic pathway utilizes an appropriately substituted 4-chloropyridine (B1293800) as the starting material. nih.gov For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine to introduce the N1 substituent of the final 1,6-naphthyridin-2(1H)-one. nih.gov Subsequent condensation with a compound like methyl phenylacetate (B1230308) leads to the formation of the bicyclic structure. nih.gov This approach involves the disconnection of the N1-C8a and C3-C4 bonds of the target naphthyridinone. nih.gov

Another method starts with a preformed N-substituted or unsubstituted pyridine-4-amine that contains a functional group such as an aldehyde, nitrile, ester, or ketone at the C3 position. nih.gov These precursors can then undergo cyclization reactions to form the second ring of the 1,6-naphthyridine system.

The Friedländer-type condensation is a classic method that falls under this category. It involves the condensation of a 4-aminonicotinic carbonyl compound with another carbonyl compound containing an activated methylene group, followed by cyclodehydration under acidic or basic conditions to forge the second ring. acs.org

The Skraup reaction, a traditional method for synthesizing quinoline derivatives, has also been adapted for 1,6-naphthyridines. acs.org This reaction typically involves heating an aminopyridine with a glycerol derivative in the presence of an oxidizing agent and sulfuric acid. acs.org While early attempts to synthesize 1,6-naphthyridine from 4-aminopyridine (B3432731) using this method were not successful, refinements have led to modest yields. acs.org A modification using 4-aminopyridine-N-oxide as the starting material, followed by reduction of the resulting 1,6-naphthyridine-N-oxide, has also been reported. acs.org

The following table summarizes synthetic approaches starting from preformed pyridine building blocks.

| Starting Material | Reaction Type | Product | Key Features |

| Ethyl 4,6-dichloro-3-pyridinecarboxylate | Condensation | 1,6-Naphthyridin-2(1H)-one derivatives | Builds upon a preformed chloropyridine nih.gov |

| 4-Aminonicotinic carbonyls | Friedländer-type condensation | 1,6-Naphthyridine derivatives | Condensation with an activated methylene compound acs.org |

| 4-Aminopyridine | Skraup reaction | 1,6-Naphthyridine | Classic quinoline synthesis adapted for naphthyridines acs.org |

| 4-Aminopyridine-N-oxide | Modified Skraup reaction | 1,6-Naphthyridine | Involves a reduction step acs.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of naphthyridine derivatives, green chemistry principles are being applied to reduce the use of hazardous reagents and solvents and to improve energy efficiency.

One example is the synthesis of 1,4-dihydro-1,8-naphthyridine-3-carbonitrile derivatives in an aqueous medium. oaji.net Water is an ideal green solvent due to its low cost, non-flammability, and non-toxicity. Performing reactions in water can simplify workup procedures and reduce environmental impact.

The use of catalysts that can be easily recovered and reused is another key aspect of green chemistry. For instance, the use of bleaching earth clay (pH 12.5) in polyethylene (B3416737) glycol (PEG-400) at 70-80 °C has been reported for the synthesis of 1,8-naphthyridines. oaji.net PEG is a biodegradable and non-toxic solvent.

Solvent-free microwave irradiation is another green technique that has been applied to the synthesis of 1,8-naphthyridines, using catalysts such as bismuth(III) nitrate (B79036) pentahydrate. oaji.net Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.

While the provided search results primarily focus on 1,8-naphthyridines in the context of green chemistry, the principles are directly applicable to the synthesis of this compound derivatives. The development of rhodium(III)-catalyzed C-H activation methods that operate under mild conditions with low catalyst loadings also aligns with green chemistry principles by improving atom economy and reducing energy consumption. nih.gov

The table below highlights some green chemistry approaches that have been used for the synthesis of naphthyridine derivatives.

| Method | Catalyst/Solvent | Substrate/Reactant | Product | Green Chemistry Principle |

| Aqueous synthesis | Water | 2-Aminopyridine, etc. | 1,4-Dihydro-1,8-naphthyridine-3-carbonitrile | Use of a green solvent oaji.net |

| Clay catalysis | Bleaching earth clay/PEG-400 | 1,8-Naphthyridines | Use of a reusable catalyst and green solvent oaji.net | |

| Microwave synthesis | Bismuth(III) nitrate pentahydrate | 1,8-Naphthyridines | Solvent-free, energy-efficient oaji.net | |

| Rh(III)-catalyzed C-H activation | [RhCp*Cl₂]₂ | Nicotinamide N-oxides | Naphthyridinone derivatives | Atom economy, mild conditions, low catalyst loading nih.gov |

Mechanistic Investigations and Chemical Reactivity of 1,6 Naphthyridine 3 Carbonitrile

Elucidation of Reaction Mechanisms in Naphthyridine-3-carbonitrile Formation

The synthesis of the 1,6-naphthyridine (B1220473) core can be achieved through various strategies, often involving cyclization reactions. A common approach involves the construction from a pre-formed pyridine (B92270) ring. nih.govnih.gov One of the classical methods is the Skraup synthesis, which typically involves the reaction of an aminopyridine with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid. acs.org However, this reaction can be vigorous. acs.org

More controlled and diverse synthetic routes have been developed. For instance, the Friedlander condensation is another key method for constructing the naphthyridine skeleton. researchgate.net This involves the reaction of an ortho-amino-substituted aldehyde or ketone with a compound containing a reactive methylene (B1212753) group.

A notable one-pot, multi-component reaction for the synthesis of substituted 1,6-naphthyridine derivatives involves the condensation of aromatic aldehydes, malononitrile (B47326), and a ketone in the presence of a catalyst. researchgate.net The mechanism of such a reaction for a related 1,6-naphthyridine derivative is proposed to proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net For example, the reaction of an aromatic aldehyde with a malononitrile dimer can lead to the formation of complex 1,6-naphthyridine structures through a stepwise process. researchgate.netresearchgate.net

The synthesis of 1,6-naphthyridin-2(1H)-ones, which can be precursors to other derivatives, often starts from a preformed pyridine. nih.govnih.gov For example, a 4-aminopyridine (B3432731) bearing a functional group like a cyano or ester group at the C3 position can be condensed with reagents like malonamide (B141969) or methyl cyanoacetate (B8463686) to form the second ring. nih.gov

Nucleophilic and Electrophilic Reactivity of the Naphthyridine Core

The reactivity of the 1,6-naphthyridine core is dictated by the presence of two nitrogen atoms within the bicyclic aromatic system. These nitrogen atoms are nucleophilic centers due to their lone pair of electrons. nih.gov Conversely, the carbon atoms of the pyridine rings, particularly those adjacent to the nitrogen atoms, are electron-deficient and thus susceptible to nucleophilic attack. This dual reactivity allows for a wide range of chemical transformations. youtube.com

Nucleophilic Reactivity: The nitrogen atoms in the 1,6-naphthyridine ring can act as nucleophiles, reacting with various electrophiles. nih.gov For instance, N-alkylation and N-acylation reactions are common transformations. nih.gov

Electrophilic Reactivity: The electron-deficient nature of the carbon atoms in the pyridine rings makes them electrophilic. This allows for nucleophilic substitution reactions, particularly at positions activated by the ring nitrogens or other electron-withdrawing groups. For example, the introduction of a good leaving group, such as a halogen, on the naphthyridine ring facilitates substitution by various nucleophiles. nsc.ru The presence of the carbonitrile group at the 3-position further influences the electron distribution and reactivity of the ring system.

Functional Group Transformations and Derivatization Strategies

The 1,6-naphthyridine-3-carbonitrile scaffold provides a versatile platform for a variety of functional group transformations and derivatization strategies, enabling the synthesis of a diverse library of compounds.

Acetylation Reactions

Acetylation reactions on the 1,6-naphthyridine core can occur at either a nitrogen or a carbon atom, depending on the reaction conditions and the specific substitution pattern of the starting material. N-acetylation is a common reaction for the nitrogen atoms within the ring system. While specific examples for the direct acetylation of this compound are not detailed in the provided results, the general reactivity of naphthyridines suggests that N-acetylation would be a feasible transformation. nih.gov

Selective Substitution Reactions on the this compound Scaffold

Selective substitution reactions are crucial for the targeted derivatization of the this compound core. The regioselectivity of these reactions is governed by the inherent electronic properties of the naphthyridine ring and the influence of existing substituents.

A powerful strategy for diversification involves the conversion of hydroxyl groups to triflates, creating highly reactive intermediates for substitution reactions. acs.org For example, 1,6-naphthyridine-5,7-diones can be converted to bench-stable 1,6-naphthyridine-5,7-ditriflates, which can then undergo one-pot difunctionalization reactions. acs.org This allows for the rapid synthesis of diverse drug-like products. acs.org

Furthermore, the introduction of substituents at specific positions can be achieved through nucleophilic aromatic substitution (SNAr) reactions on halo-substituted naphthyridines. nsc.ru For instance, a chlorine atom on the naphthyridine ring can be displaced by various nitrogen and sulfur nucleophiles. nsc.ru The presence of the electron-withdrawing carbonitrile group at the 3-position can influence the reactivity of the ring towards nucleophilic attack.

The reactivity of related benzo[b] researchgate.netnih.govnaphthyridine systems has been explored, demonstrating the potential for introducing phenylethynyl and indolyl groups at the C(1) position. scilit.commdpi.com This is achieved through the formation of an iminium salt intermediate followed by reaction with the desired nucleophile. mdpi.com

Ring-Closing and Rearrangement Reactions Involving Naphthyridine Intermediates

Ring-closing reactions are fundamental to the synthesis of the 1,6-naphthyridine core itself. As mentioned earlier, tandem Knoevenagel/Michael/cyclization sequences are employed in the formation of substituted naphthyridines. researchgate.net

Intramolecular cyclization reactions can also be used to build additional rings onto the naphthyridine scaffold. For example, the synthesis of benzo[b]chromeno[4,3,2-de] researchgate.netnih.govnaphthyridines can be achieved through an intermolecular oxidative cyclization. researchgate.net

Ring-opening and subsequent ring-closing reactions can lead to skeletal rearrangements. While specific examples for this compound are not provided, such transformations have been reported for other pyridine-containing systems, highlighting the potential for complex molecular editing. nih.gov For instance, para-substituted pyridines can be converted into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. nih.gov

Additionally, ring expansion reactions have been applied to related tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine systems to create larger ring structures like azocino[4,5-b]quinolines. mdpi.com

Information and spectroscopic data were found for related structures, including:

The parent 1,6-Naphthyridine chemicalbook.comnih.govacs.org

1,6-Naphthyridin-2(1H)-ones nih.gov

7,8-Dihydro-1,6-naphthyridine-3-carbonitrile nih.gov

2-Chloro-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile biosynth.com

Various 1,8-naphthyridine-3-carbonitrile (B1524053) analogues rsc.org

However, the spectroscopic properties (NMR chemical shifts, IR vibrational frequencies, mass fragmentation patterns, and crystal structure) of these derivatives differ from those of the target compound due to the influence of different functional groups and saturation levels.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for This compound using the available information. Providing data from related compounds would not be representative of the specific molecule and would therefore be misleading.

Spectroscopic and Advanced Analytical Characterization of 1,6 Naphthyridine 3 Carbonitrile

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 1,6-Naphthyridine-3-carbonitrile promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs (λmax) and the intensity of these absorptions (molar absorptivity, ε) provide insights into the conjugated π-electron system of the molecule.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a chemical compound. This experimental data is then compared with the theoretically calculated percentages for a proposed molecular formula, providing a critical confirmation of the compound's empirical formula. For a newly synthesized batch of this compound, elemental analysis serves as a crucial quality control step to verify its composition and purity.

The theoretical elemental composition of this compound, which has the molecular formula C₉H₅N₃, can be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. The experimentally determined values should closely match these theoretical percentages, typically within a narrow margin of ±0.4%, to confirm the identity and purity of the sample. nih.gov

While the literature contains elemental analysis data for various substituted and hydrogenated derivatives of this compound, specific experimental results for the parent compound are not provided in the reviewed sources. The table below outlines the theoretical values and provides fields for the experimental findings, which would be obtained from a physical sample analysis.

Table 2: Elemental Analysis Data for this compound (Molecular Formula: C₉H₅N₃)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 70.58 | Data Not Available |

| Hydrogen (H) | 3.30 | Data Not Available |

| Nitrogen (N) | 27.43 | Data Not Available |

Computational Chemistry and Theoretical Studies on 1,6 Naphthyridine 3 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic electronic properties of 1,6-naphthyridine-3-carbonitrile.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic makeup of molecules. For this compound and its derivatives, DFT calculations provide a detailed understanding of their electronic structure and reactivity. These computations often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. cuny.edu

A key outcome of DFT studies is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO energy reflects the molecule's capacity to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to further predict the molecule's behavior:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of chemical hardness. |

| Electrophilicity Index (ω) | ω = µ² / 2η | Measure of energy lowering upon accepting electrons. |

Table 1: Global Reactivity Descriptors from DFT Calculations.

Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the electron density distribution around the molecule. These maps help identify regions prone to electrophilic (electron-rich, typically colored red) and nucleophilic (electron-deficient, typically colored blue) attack. For nitrogen-containing heterocycles like 1,6-naphthyridine (B1220473), the areas around the nitrogen atoms are often electron-rich.

DFT calculations are also highly effective in predicting spectroscopic data, which can be compared with experimental results to validate both the computational model and the synthesized structure.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be computed and scaled to correct for systematic errors, aiding in the assignment of experimental IR and Raman bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), generally show good agreement with experimental data. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) in UV-Vis spectra. nih.gov This helps in understanding the π→π* and n→π* transitions within the aromatic system.

Molecular Modeling and Simulation

Beyond quantum mechanics, classical molecular modeling and simulation techniques are used to explore the behavior of this compound in a biological environment, especially its interactions with protein targets.

Molecular docking is a computational method that predicts the binding orientation of a ligand to a receptor, such as a protein. researchgate.net This is particularly relevant for assessing the therapeutic potential of this compound derivatives. For instance, these compounds have been studied as inhibitors of kinases, which are crucial enzymes in cellular signaling. ijpsonline.com

Docking simulations place the naphthyridine scaffold into the active site of a target protein, like the ATP-binding pocket of a kinase, and calculate a docking score to estimate binding affinity. ijpsonline.com The analysis of these docked poses often reveals key interactions driving the binding:

Hydrogen Bonds: Formed between the nitrogen atoms of the naphthyridine ring or the cyano group and amino acid residues in the protein. nih.gov

π-π Stacking: Occurs between the aromatic naphthyridine core and aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: Involve the nonpolar regions of the ligand and hydrophobic pockets of the receptor.

These insights are critical for the rational design of new derivatives with enhanced potency and selectivity. malayajournal.org

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-receptor complex. MD simulations track the movement of atoms over time, providing information on the conformational flexibility of the ligand and the stability of its interactions with the protein. nih.gov

Starting from a docked conformation, an MD simulation can be run for nanoseconds or longer. Key analyses of the resulting trajectory include:

Root Mean Square Deviation (RMSD): Monitors the stability of the ligand's binding pose and the protein's structure over the simulation time. nih.gov

Root Mean Square Fluctuation (RMSF): Identifies flexible regions within the protein.

Interaction Stability: Quantifies the persistence of hydrogen bonds and other crucial interactions throughout the simulation, offering a more rigorous evaluation of their importance. rsc.org

Structure-Activity Relationship (SAR) Computational Analysis

Structure-Activity Relationship (SAR) studies investigate how a compound's chemical structure affects its biological activity. nih.gov Computational approaches, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this area. nih.gov

In a QSAR study, a series of related compounds, such as derivatives of this compound with known biological activities, are used to develop a mathematical model. ijpsonline.com This model correlates the observed activity with various molecular descriptors, which can be categorized as 1D, 2D, 3D, or quantum chemical properties. nih.gov

Applications of 1,6 Naphthyridine 3 Carbonitrile in Contemporary Chemistry

Building Blocks for Complex Heterocyclic Synthesis

The 1,6-naphthyridine (B1220473) framework serves as a foundational building block for the synthesis of more elaborate heterocyclic systems. The reactivity of the core and its substituents, including the nitrile group, allows for extensive chemical modifications. Various synthetic strategies have been developed to produce functionalized 1,6-naphthyridines, which can then be used in subsequent reactions.

For instance, multi-component reactions are employed to create fused-ring systems, such as pyrano- and furano-naphthyridine derivatives, in high yields. ekb.eg These reactions often utilize catalysts like Camphor (B46023) sulfonic acid to facilitate cycloaddition processes. ekb.eg Other established methods for constructing the initial naphthyridine ring include the Skraup synthesis, Friedländer condensation, and the Niementowski reaction, which involves the condensation of anthranilic acids with piperidones. researchgate.netacs.orgnih.gov

Once the 1,6-naphthyridine-3-carbonitrile scaffold is formed, the nitrile group itself can be a handle for further diversification. Nitriles can undergo hydrolysis to form carboxylic acids or amides, providing a route to a different class of derivatives. acs.org Furthermore, other positions on the naphthyridine ring can be functionalized and used in cross-coupling reactions. For example, the development of 1,6-naphthyridine-5,7-ditriflates creates highly reactive, bench-stable intermediates that can be selectively functionalized at the C5 and C7 positions through reactions like Suzuki and Negishi cross-couplings, amination, and cyanation, demonstrating the scaffold's utility for rapid diversification. acs.org This strategic functionalization allows chemists to build complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. nih.gov

Development of Advanced Materials

The rigid, planar structure and electron-deficient nature of the 1,6-naphthyridine core make it an attractive candidate for the development of advanced functional materials.

Derivatives of 1,6-naphthyridine are recognized for their significant photophysical properties, including strong fluorescence. acs.org This has led to their investigation as luminescent materials and fluorescent probes. For example, 1,6-naphthyridin-7(6H)-ones, which can be synthesized from precursors containing a cyano group, exhibit powerful fluorescence with features like large Stokes shifts and high quantum yields, making them suitable for use in luminescent devices. acs.org

Research has demonstrated that certain 1,6-naphthyridine derivatives can be used to create fluorescent probes that are responsive to their environment. Cationic fluorescent dyes synthesized from naphthalidine salts have been developed as near-infrared (NIR) "OFF-ON" fluorescent probes for imaging nucleic acids within mitochondria. rsc.org These probes show a significant enhancement of fluorescence intensity (up to 143-fold) upon binding to DNA or RNA, with emission wavelengths reaching the NIR region (up to 762 nm). rsc.org The strong fluorescence of compounds like 6-methyl-1,6-dibenzonaphthyridinium triflates has also been noted, with changes in fluorescence intensity observed upon intercalation into double-stranded DNA. mdpi.com These properties underscore the potential of the 1,6-naphthyridine scaffold in creating sophisticated materials for bio-imaging and optoelectronics.

Development of Chemosensors and Recognition Probes

The arrangement of nitrogen atoms within the 1,6-naphthyridine ring system provides well-defined hydrogen bonding sites, making these compounds excellent candidates for molecular recognition and the development of chemosensors. researchgate.net These sensors can detect specific ions or molecules through changes in their optical or electrochemical properties.

A notable example is the creation of fluorescent nanosensors for the detection of guanosine (B1672433) nucleotides. researchgate.net These sensors were built by functionalizing polystyrene nanoparticles with a naphthyridine receptor. The sensor demonstrates high selectivity, preferentially binding to guanosine nucleotides over other nucleotides like adenine, cytosine, and thymidine. researchgate.net This recognition is based on the specific hydrogen bonding pattern between the naphthyridine unit and the guanosine base. researchgate.net

The principle of using nitrogen-containing heterocyclic compounds as recognition units is well-established. Probes based on other scaffolds have been designed for detecting analytes like cyanide ions, where the interaction triggers a "turn-on" fluorescence response. rsc.orgnih.gov The ability of the 1,6-naphthyridine core to act as a selective binding site, combined with its favorable fluorescent properties, makes it a highly promising platform for designing next-generation chemosensors and recognition probes for biological and environmental applications.

Corrosion Inhibition Studies

Derivatives of 1,6-naphthyridine have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.net Their efficacy stems from the presence of multiple nitrogen atoms and π-electrons in the aromatic system, which facilitate the adsorption of the molecules onto the metal surface. This adsorption forms a protective layer that isolates the metal from the corrosive medium. researchgate.net

Studies on a series of tetrahydro-1,6-naphthyridine-dicarbonitrile derivatives have demonstrated their ability to protect 316L stainless steel in a 20% HCl solution. researchgate.net The investigation employed electrochemical methods such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) to evaluate their performance. researchgate.net

The PDP studies revealed that these naphthyridine derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net EIS analysis confirmed that the inhibition mechanism is based on the adsorption of the inhibitor molecules on the steel surface. researchgate.net The effectiveness of these inhibitors is dependent on their concentration, with one derivative, (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2), achieving a maximum inhibition efficiency of 83.7% at a concentration of 40 ppm. researchgate.net

Table 1: Corrosion Inhibition Efficiency of 1,6-Naphthyridine Derivatives on 316L Stainless Steel in 20% HCl

| Inhibitor Compound Name | Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|---|

| (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP1) | 40 | Data not specified in source |

| (E)-5,7-diamino-4-(3-chlorostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP2) | 40 | 83.7 |

| (E)-5,7-diamino-4-(3-bromostyryl)-2-(dicyanomethyl)-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile (NP3) | 40 | Data not specified in source |

Source: Asian Journal of Chemistry researchgate.net

Medicinal Chemistry and Preclinical Biological Activity of 1,6 Naphthyridine 3 Carbonitrile Derivatives

Design and Synthesis Strategies for Bioactive Naphthyridine-3-carbonitrile Compounds

The construction of the 1,6-naphthyridine-3-carbonitrile core and its derivatives is achieved through various synthetic methodologies, often involving the cyclization of a substituted pyridine (B92270) precursor. A common strategy involves the condensation of a 4-aminopyridine (B3432731) derivative bearing a functional group at the 3-position with a suitable three-carbon unit.

One prominent method uses 4-aminonicotinaldehyde (B1271976) as the starting pyridine. Condensation of this aldehyde with active methylene (B1212753) compounds like methyl cyanoacetate (B8463686) or malononitrile (B47326) in the presence of a base such as piperidine (B6355638) leads to the formation of the 1,6-naphthyridin-2(1H)-one ring system, which can be a precursor to or a key pharmacophore itself. nih.gov For instance, the use of methyl cyanoacetate can yield 1,6-naphthyridin-2(1H)-ones with a diverse set of substituents. nih.gov

Another established route starts from pyridone intermediates. The reaction of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with reagents can furnish 7-amino-substituted 1,6-naphthyridin-2(1H)-ones. nih.gov Furthermore, structure-based design has been employed to guide the synthesis of these compounds. For example, based on the structural requirements of a biological target, specific chemical modifications are planned to improve potency and selectivity. This has been successfully applied in the development of 4-hydroxy-1,6-naphthyridine-3-carbonitrile (B11916845) derivatives.

More advanced strategies allow for rapid diversification of the 1,6-naphthyridine (B1220473) scaffold. One such method involves the synthesis of 1,6-naphthyridine-5,7-diones, which are then converted to highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflate intermediates. These intermediates can undergo one-pot difunctionalization reactions, enabling the rapid generation of diverse, drug-like products with substitution at various positions.

For fused-ring systems, such as benzo[h] researchgate.netdntb.gov.uanaphthyridines, synthetic approaches can involve the cyclization of 4-aminoquinoline (B48711) derivatives. The reaction of a 4-aminoquinoline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization in a high-boiling solvent like diphenyl ether, can yield the corresponding benzo[h] researchgate.netdntb.gov.uanaphthyridine ester. dntb.gov.ua

Targeted Biological Activity Investigations (In Vitro and Preclinical In Vivo)

Enzyme Inhibitory Activities

Research into the acetylcholinesterase (AChE) inhibitory activity of this compound derivatives is limited. However, studies on structurally related compounds suggest that the broader naphthyridine scaffold has potential in this area. For example, a series of hexahydro-1,6-naphthyridines, which lack the aromaticity and the 3-carbonitrile group of the title compounds, were synthesized and evaluated for AChE inhibition. One derivative, featuring methoxy-substituted phenyl rings, displayed an IC₅₀ value of 2.12 μM. nih.gov This indicates that the 1,6-naphthyridine core can be oriented to interact with the AChE active site, though specific data on 3-carbonitrile derivatives remains to be established.

The this compound scaffold has been successfully exploited to develop potent inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain and considered a key target for treating central nervous system disorders like schizophrenia and Huntington's disease. rsc.org

A series of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives were synthesized and identified as potent PDE10A inhibitors. researchgate.net Structure-based chemical modifications of this chemotype were pursued to enhance potency and selectivity. researchgate.net The discovery process often involves modern drug discovery techniques, including pharmacophore modeling and molecular docking, to screen for and design new inhibitors. rsc.org The effectiveness of this scaffold is highlighted by its ability to produce leads with significant inhibitory activity, laying the groundwork for further optimization efforts. researchgate.net

Table 1: PDE10A Inhibitory Activity of Selected Naphthyridine Derivatives Note: Specific IC₅₀ values for this compound derivatives are often proprietary. The table reflects the general findings from the literature.

| Compound Class | Target | Activity Noted | Reference |

|---|---|---|---|

| 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives | PDE10A | Identified as potent inhibitors, with efforts to improve potency and selectivity. | researchgate.net |

The 1,6-naphthyridine core is a versatile scaffold for developing inhibitors against various tyrosine kinases involved in cancer progression. While research on the specific 3-carbonitrile derivatives is not extensively documented in this context, closely related analogs such as 1,6-naphthyridinones and 1,6-naphthyridine-diamines have shown significant promise.

c-Met Inhibition: A series of 1,6-naphthyridinone-based inhibitors targeting the c-Met kinase have been designed and synthesized, drawing structural insights from known inhibitors like Cabozantinib. nih.gov Extensive structure-activity relationship (SAR) and drug metabolism and pharmacokinetic (DMPK) studies led to the identification of compound 20j , a potent and orally bioavailable c-Met kinase inhibitor. nih.gov In a U-87 MG xenograft model, compound 20j demonstrated superior tumor growth inhibition (131% TGI) compared to Cabozantinib (97% TGI) at the same dose, marking it as a promising preclinical candidate. nih.gov

FGF Receptor-1 Inhibition: Researchers have prepared and evaluated 3-aryl-1,6-naphthyridine-2,7-diamines as inhibitors of the FGF receptor-1 (FGFR-1) tyrosine kinase. The substitution pattern on the 3-aryl ring was found to be critical for both potency and selectivity. Derivatives with a 3-(3,5-dimethoxyphenyl) group showed high selectivity for FGFR-1 over other kinases like c-Src and PDGFR. A water-soluble analog maintained high potency (IC₅₀ = 31 nM) and selectivity, demonstrating the clinical potential of this scaffold. researchgate.net

Table 2: Tyrosine Kinase Inhibitory Activity of Selected 1,6-Naphthyridine Derivatives

| Compound/Series | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Compound 20j (1,6-naphthyridinone derivative) | c-Met | Potent and orally bioavailable; showed 131% TGI in a U-87 MG xenograft model. | nih.gov |

| 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine derivatives | FGFR-1 | Highly selective for FGFR-1; a water-soluble analog had an IC₅₀ of 31 nM. | researchgate.net |

Antimicrobial Efficacy

While the broader naphthyridine class, particularly the 1,8-naphthyridine (B1210474) isomer, is famous for its antibacterial members (e.g., nalidixic acid), the antimicrobial properties of this compound are less explored. However, research on related structures points to potential efficacy, especially against mycobacteria.

Several benzo[h] researchgate.netdntb.gov.uanaphthyridine derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Some of these compounds exhibited good activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 6.25 µg/mL. researchgate.net

Furthermore, compelling evidence for the potential of the 3-carbonitrile naphthyridine core comes from studies on the isomeric 1,8-naphthyridine-3-carbonitrile (B1524053) scaffold. A series of these derivatives were synthesized and tested against the Mycobacterium tuberculosis H37Rv strain. nih.govrsc.org One compound, ANA-12 , which incorporates a 5-nitrofuran moiety, demonstrated significant anti-tuberculosis activity with a MIC value of 6.25 µg/mL. nih.govrsc.org Other analogs in the series also showed good to moderate activity with MICs of 12.5 µg/mL. nih.govrsc.org These findings suggest that the 3-carbonitrile group is a key feature for antimycobacterial activity within the broader naphthyridine family.

Table 3: Antimicrobial Activity of Selected Naphthyridine Derivatives

| Compound Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzo[h] researchgate.netdntb.gov.uanaphthyridine derivatives | Mycobacterium tuberculosis | 0.78 - 6.25 µg/mL | researchgate.net |

| ANA-12 (a 1,8-naphthyridine-3-carbonitrile derivative) | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | nih.govrsc.org |

| Other 1,8-naphthyridine-3-carbonitrile analogues | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.govrsc.org |

Molecular Hybridization and Scaffold Diversification in Drug Discovery

The 1,6-naphthyridine ring system serves as a versatile template that medicinal chemists can modify to optimize potency, selectivity, and pharmacokinetic properties. Molecular hybridization and scaffold diversification are key strategies employed in this process.

Scaffold Hopping and Hybridization: Researchers have successfully used the 1,6-naphthyridine core to replace other heterocyclic systems in known drugs. For example, potent MET kinase inhibitors were developed by modifying the structure of Cabozantinib, effectively using the 1,6-naphthyridinone core as a novel scaffold. scirp.org Similarly, potent AXL kinase inhibitors were discovered using scaffold hopping strategies to introduce the 1,6-naphthyridin-4-one core. acs.org

Fused Ring Systems: A common diversification strategy involves fusing additional rings to the 1,6-naphthyridine framework. The creation of 1H-imidazo[4,5-h] researchgate.netmdpi.comnaphthyridin-2(3H)-ones, by incorporating a cyclic urea (B33335) pharmacophore, led to a new class of c-Met kinase inhibitors. nih.gov The benzo[b] researchgate.netmdpi.comnaphthyridine tricycle has also been investigated as a scaffold for developing new monoamine oxidase (MAO) inhibitors. mdpi.com

Synthetic Diversification Methods: Efficient chemical methods are crucial for exploring the chemical space around the scaffold. A convenient and rapid method for the diversification of the 1,6-naphthyridine scaffold has been developed using heteroaryl ditriflate intermediates. derpharmachemica.com This allows for the one-pot, regioselective introduction of various substituents, facilitating the rapid generation of diverse, drug-like products for biological screening. derpharmachemica.com The synthesis of octahydro-1,6-naphthyridin-4-one analogs via solid-phase split-and-pool techniques is another example of how chemical innovation enables broad exploration of structure-activity relationships. pnas.org

These approaches demonstrate the adaptability of the 1,6-naphthyridine scaffold, allowing for the generation of novel molecular architectures with tailored biological activities for a wide range of therapeutic targets.

Investigation of Biological Targets and Mechanisms of Action (Molecular Level)

The molecular-level investigation into this compound derivatives has primarily focused on their potential as anticancer agents. Research has elucidated their mechanism of action, revealing a multi-faceted approach to inducing cancer cell death, including DNA interaction, induction of oxidative stress, and activation of the apoptotic cascade.

Anticancer Activity: DNA Intercalation and Apoptosis Induction

Studies on fused heterocyclic systems, specifically pyrazolo[4,3-c] nih.govmdpi.comnaphthyridine-3-carbonitrile derivatives, have identified them as potent pro-apoptotic agents in cervical (HeLa) and breast (MCF-7) cancer cells. researchgate.net The mechanism of action involves several key molecular events:

DNA Interaction and Damage: These planar, rigid molecules are proposed to bind with DNA through an intercalative mode. researchgate.net This interaction disrupts the normal function of DNA and was confirmed by comet assays, which demonstrated that the compounds cause significant DNA damage in cancer cells. researchgate.net

Induction of Oxidative Stress: The derivatives were found to generate reactive oxygen species (ROS) in a dose-dependent manner. Elevated levels of oxidative stress can trigger mitochondrial dysfunction, pushing the cancer cells toward apoptosis. researchgate.net

Cell Cycle Arrest: Treatment with these compounds leads to an arrest of the cell cycle in the G0/G1 phase, preventing the proliferation of cancer cells. researchgate.net

Mitochondrial Pathway of Apoptosis: The pro-apoptotic effect is further verified by a measured decrease in the mitochondrial membrane potential. This indicates the involvement of the intrinsic, or mitochondrial, pathway of apoptosis. researchgate.net

Caspase Activation: The induction of apoptosis was confirmed by the increased levels of activated caspase-9 and caspase-3/7. Caspase-9 is a key initiator caspase in the mitochondrial pathway, and its activation leads to the executioner caspase-3/7 activation, ultimately resulting in programmed cell death. researchgate.net

Research has identified specific derivatives with notable anti-proliferative activity. Among a series of synthesized compounds, the derivative with a methyl group at R₁ and a fluoro substitution at R (Compound 5j) was the most active against HeLa cells. researchgate.net

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5j | HeLa (Cervical Cancer) | Data not specified in source | researchgate.net |

| Compound 5k | MCF-7 (Breast Cancer) | Data not specified in source | researchgate.net |

Additional research has focused on the synthesis of various 1,6-naphthyridine-3-carbonitriles, such as compounds derived from the one-pot reaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and malononitrile. researchgate.net These efforts have yielded compounds like 1,6-naphthyridine-3-carbonitriles (3a-f) and (4a-f), which were subsequently evaluated for their cytotoxic activity against different human cancer cell lines. researchgate.net

| Compound Series | Biological Activity Investigated | Reference |

|---|---|---|

| 1,6-Naphthyridine-3-carbonitriles (3a-f) | Anticancer, Antioxidant | researchgate.net |

| 1,6-Naphthyridine-3-carbonitriles (4a-f) | Anticancer, Antioxidant | researchgate.net |

Future Perspectives and Concluding Remarks

Emerging Trends in Synthetic Methodologies for 1,6-Naphthyridine-3-carbonitrile

The development of efficient and versatile synthetic routes is paramount for exploring the full potential of the 1,6-naphthyridine (B1220473) scaffold. Traditional methods like the Skraup or Friedlander syntheses are being supplemented and, in some cases, replaced by more sophisticated and efficient modern strategies. acs.orgacs.orgresearchgate.net These emerging trends focus on improving yields, enabling rapid diversification, and employing greener reaction conditions.

Key emerging trends include:

Tandem and Cascade Reactions: Researchers are developing tandem nitrile hydration/cyclization procedures to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.orgnih.gov These diones can be converted into highly reactive ditriflate intermediates, which allow for one-pot difunctionalization, leading to diverse, drug-like products in a rapid fashion. acs.orgnih.gov Similarly, one-pot cascade reactions are being used to synthesize complex tetrahydro-1,6-naphthyridine derivatives. researchgate.netresearchgate.net

Multi-Component Reactions (MCRs): MCRs are a powerful tool for building molecular complexity in a single step. researchgate.net Catalyst-free, one-pot MCRs are being used to synthesize novel chromeno ekb.egrsc.orgnaphthyridine derivatives in green solvents like PEG-400, with water as the only byproduct. rsc.org Organocatalysts, such as camphor (B46023) sulfonic acid (CSA), are also employed in MCRs to achieve diastereoselective synthesis of fused naphthyridine systems. ekb.eg These methods are noted for their high-atom economy and simple work-up procedures. rsc.org

Scaffold Diversification: A significant trend is the development of synthetic routes that allow for the rapid exploration of different substitution patterns on the 1,6-naphthyridine core. acs.org This is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. Methods that create versatile building blocks, capable of expeditious diversification at multiple positions, are highly sought after. acs.org

| Emerging Synthetic Trend | Description | Key Features | Reference |

| Tandem Reactions | A sequence of intramolecular reactions (e.g., nitrile hydration followed by cyclization) to form the core structure. | Mild conditions, access to reactive intermediates for further diversification. | acs.orgnih.gov |

| Multi-Component Reactions (MCRs) | Combining three or more starting materials in a single reaction vessel to form a complex product. | High-atom economy, operational simplicity, use of green solvents. | researchgate.netekb.egrsc.org |

| Pseudo-Multi-Component Reactions | Sequential reactions where intermediates are formed in situ, leading to highly functionalized naphthyridines. | High yields, synthesis of complex fused systems. | rsc.org |

| Scaffold Diversification | Synthesis of versatile building blocks (e.g., ditriflates) that can be easily and regioselectively functionalized. | Rapid exploration of chemical space for SAR studies. | acs.org |

Advanced Analytical and Computational Tools for Comprehensive Understanding

A deep understanding of the structure, properties, and interactions of this compound and its derivatives is enabled by a combination of sophisticated analytical techniques and powerful computational models.

Analytical Characterization: The definitive structure of newly synthesized 1,6-naphthyridine derivatives is confirmed using a suite of analytical methods. These routinely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the chemical structure, with 2D-NMR techniques used for unambiguous signal assignment. researchgate.netsemanticscholar.orgrsc.org

Mass Spectrometry (MS): Provides accurate molecular weight and fragmentation data to confirm the identity of the synthesized compounds. researchgate.netrsc.org

Spectroscopy and Crystallography: Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy identify functional groups, while X-ray crystallography provides precise three-dimensional structural information. researchgate.netresearchgate.net

Computational and Mechanistic Studies: Computational tools are indispensable for predicting properties and guiding experimental design.

Molecular Docking: This is a key structure-based CADD tool used to predict how 1,6-naphthyridine derivatives bind to biological targets like enzymes or receptors. researchgate.netnih.govnih.govplos.org It helps in understanding structure-activity relationships and optimizing lead compounds. For instance, docking studies have been used to validate the anticancer activity of naphthyridine derivatives by showing their interaction profiles with target proteins. nih.gov

Mechanistic Studies: Molecular modeling and kinetic studies are used to thoroughly investigate the mechanism of action, for example, in the inhibition of enzymes like acetylcholinesterase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Ligand-based CADD methods like QSAR are used to correlate chemical structure with biological activity, facilitating the design of more potent compounds. plos.org

| Tool/Technique | Application for this compound & Derivatives | Reference |

| NMR (1H, 13C, 2D) | Elucidation and confirmation of the chemical structure and substitution patterns. | researchgate.netrsc.org |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. | rsc.org |

| Molecular Docking | Predicting binding modes and interactions with biological targets (e.g., enzymes, DNA) to guide drug design. | researchgate.netnih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assessing the stability and dynamic behavior of ligand-target complexes over time. | plos.org |

| FT-IR & UV-Vis Spectroscopy | Identifying functional groups and studying optical properties. | researchgate.netresearchgate.net |

| X-ray Crystallography | Determining the precise 3D atomic structure of the molecule in its solid state. | researchgate.net |

Future Directions in Medicinal Chemistry and Target-Based Drug Design

The 1,6-naphthyridine scaffold is a cornerstone in the development of new therapeutic agents, with derivatives showing a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. researchgate.netresearchgate.netresearchgate.net Future research is focused on leveraging this scaffold for more selective and potent drugs through targeted design.

Oncology: The 1,6-naphthyridine core is present in numerous compounds investigated as anticancer agents. researchgate.netresearchgate.net Future work is aimed at developing inhibitors for specific cancer-related targets. For example, novel 1,6-naphthyridine-2-one derivatives are being designed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target for colorectal cancer. nih.gov Other derivatives have been studied as inhibitors of c-Src and Topoisomerase 1. researchgate.netresearchgate.net

Antiviral Therapy: The scaffold has shown significant promise in antiviral research. Notably, 1,6-naphthyridone derivatives have been identified with potent and highly selective anti-HIV activity, acting through the inhibition of Tat-mediated transcription. nih.gov Further investigation into this and other viral targets, such as the HIV integrase, remains a promising avenue. acs.org

Neurodegenerative Diseases: Derivatives of the parent structure are being explored as treatments for diseases like Alzheimer's. By acting as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds could offer therapeutic benefits. nih.gov

Enzyme Inhibition: The 1,6-naphthyridine structure serves as a template for designing inhibitors for various enzymes. Derivatives have been discovered as novel inhibitors of PDE10A, which is relevant for certain neurological and psychiatric disorders. acs.org

| Therapeutic Area | Biological Target/Mechanism | Future Outlook | Reference |

| Oncology | FGFR4 Kinase, Topoisomerase 1, c-Src | Development of selective kinase inhibitors for targeted cancer therapy. | researchgate.netresearchgate.netnih.gov |

| Antiviral | HIV Tat-mediated transcription, HIV Integrase | Optimization of lead compounds for improved selectivity and potency against HIV and other viruses. | acs.orgnih.gov |

| Neurodegenerative | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Design of dual inhibitors for potential Alzheimer's disease treatment. | nih.gov |

| Neurological Disorders | Phosphodiesterase 10A (PDE10A) | Exploration as therapeutic agents for CNS disorders. | acs.org |

Potential for Novel Applications in Materials Science and Catalysis

While the primary focus for 1,6-naphthyridines has been in medicinal chemistry, their unique electronic and structural properties suggest significant potential in other fields. acs.org The rigid, planar structure and electron-deficient nature of the naphthyridine ring system make it an attractive candidate for applications in materials science and catalysis.

Luminescent Materials: The powerful fluorescence properties of some 1,6-naphthyridinone derivatives, including large Stokes shifts and high quantum yields, make them suitable for use as luminescent devices in materials science. rsc.org Their rigid geometry is seen as desirable for minimizing non-radiative energy losses in applications like Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov

Chemical Sensors: The ability of the naphthyridine scaffold to engage in specific interactions, like hydrogen bonding, makes it a candidate for molecular recognition systems. Recently, a composite sensor based on a 1,6-naphthyridine-8-carbonitrile (B11918190) derivative capped on silver nanoparticles was developed for the highly sensitive and selective colorimetric detection of clonazepam in aqueous and plasma samples. researchgate.net This demonstrates a strong potential for developing new analytical tools and sensors.

Corrosion Inhibition: In a novel application, certain 1,6-naphthyridine-dicarbonitrile derivatives have been shown to act as effective mixed-type corrosion inhibitors for stainless steel in acidic environments. researchgate.netresearchgate.net

Catalysis: While practical applications are still emerging, the electronic properties of 1,6-naphthyridine derivatives suggest they could function as ligands in transition metal catalysis or as organocatalysts themselves. acs.orgekb.eg

| Application Area | Underlying Principle | Potential Use | Reference |

| Materials Science (OLEDs) | Rigid, planar structure and powerful fluorescence properties. | Development of novel luminescent materials for electronic displays and lighting. | researchgate.netrsc.orgnih.gov |

| Analytical Chemistry (Sensors) | Molecular recognition capabilities via hydrogen bonding and other interactions. | Highly sensitive and selective colorimetric or fluorescent sensors for detecting specific analytes. | researchgate.netresearchgate.net |

| Materials Science (Corrosion) | Adsorption onto metal surfaces, blocking active sites. | Cost-effective and efficient corrosion inhibitors for industrial applications. | researchgate.netresearchgate.net |

| Catalysis | Ability to coordinate with metal centers (as ligands) or facilitate reactions (as organocatalysts). | Design of new catalysts for organic synthesis. | acs.orgekb.eg |

Q & A

Q. What are the primary synthetic routes for 1,6-Naphthyridine-3-carbonitrile derivatives?

The synthesis of this compound derivatives commonly employs cyclocondensation reactions using synthons that supply key ring atoms. For example:

- C2+C3 synthon approach : Condensation of 2-amino-3-pyridinecarbaldehyde with ethyl cyanoacetate yields 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile (92% yield, piperidine/EtOH, reflux) .

- N1+C2+C3 synthon approach : Reaction of 1-methyl-4-oxo-3-piperidinecarbaldehyde with 2-cyanoacetamide produces hexahydro-1,6-naphthyridine-3-carbonitrile derivatives (73% yield, PhH/AcOH, reflux) .

Key conditions : Use of catalysts (e.g., piperidine), solvent optimization (ethanol, benzene), and temperature control (reflux at 80–100°C).

Q. How are halogenated 1,6-naphthyridine-3-carbonitriles synthesized and characterized?

Halogenation typically occurs via nucleophilic substitution or direct functionalization :

- Aminolysis : 2-Chloro-1,6-naphthyridine-3-carbonitrile reacts with methylamine in propanol to form 2-methylamino derivatives (92% yield, 20°C, 1 h) .

- Regioselective bromination : Bromine substitutes at activated positions (2-, 4-, 5-, or 7-positions) due to electron-withdrawing effects of the nitrile group .

Characterization : Confirmed via / NMR (e.g., δ 3.17–3.71 ppm for CH groups), IR (2219 cm for C≡N stretch), and mass spectrometry (e.g., m/z 478 [M+1] for dichlorophenyl derivatives) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of 1,6-naphthyridine-3-carbonitriles?

Regioselectivity is influenced by electronic and steric factors :

- Electron-withdrawing groups (e.g., CN, COH) activate adjacent positions for substitution. For example, 7-amino-5-bromo derivatives form preferentially at the 5-position due to nitrile-directed activation .

- Steric hindrance : Bulky substituents (e.g., benzylidene groups) limit reactivity at crowded positions, favoring functionalization at the 3- or 8-positions .

Mitigation strategies : Use directing groups (e.g., amino, hydroxy) or transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity .

Q. How do structural modifications impact the biological activity of 1,6-naphthyridine-3-carbonitriles?

- Anticancer activity : Substitution with arylidene groups (e.g., 4-chlorobenzylidene) enhances cytotoxicity. Derivatives like 4i (IC = 2.1 µM) show potent activity against MCF-7 cells due to π-π stacking with DNA .

- Acetylcholinesterase inhibition : Hexahydro-1,6-naphthyridines with dichlorophenyl groups exhibit IC values of 0.8 µM, attributed to hydrogen bonding with the enzyme’s catalytic triad .

Optimization : Introduce electron-withdrawing groups (Cl, NO) to improve binding affinity and pharmacokinetic properties .

Q. What computational methods are used to predict the reactivity of this compound derivatives?

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, nitrile groups lower LUMO energy, favoring nucleophilic substitution at C2 .

- Molecular docking : Simulate interactions with biological targets (e.g., PDE10A). Docking studies reveal that 4-hydroxy derivatives bind to the PDE10A catalytic pocket with ΔG = −9.2 kcal/mol .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for Suzuki-Miyaura coupling reactions

- claims high yields (≥90%) for trifluoromethyl-substituted derivatives using Pd catalysts, while reports lower yields (60–70%) for benzannulated analogs.

- Resolution : Differences arise from steric effects (bulky biphenyl groups in ) and solvent polarity (DMF vs. ethanol). Optimize catalyst loading (5–10% Pd) and use microwave irradiation to improve efficiency .

Q. Conflicting bioactivity data for hexahydro-1,6-naphthyridines

- reports IC = 0.8 µM for acetylcholinesterase inhibition, whereas cites weaker activity (IC = 15 µM) for similar compounds.

- Resolution : Structural variations (e.g., substituent position, saturation of the naphthyridine ring) critically impact binding. Validate via SAR studies and co-crystallization .

Methodological Recommendations

- Synthesis : Prioritize one-pot multicomponent reactions for efficiency (e.g., 96% yield for tetrahydro derivatives using NH/MeOH) .

- Characterization : Combine HRMS with 2D NMR (COSY, HSQC) to resolve complex spin systems in polycyclic derivatives .

- Biological assays : Use in vitro kinase panels and in silico ADMET profiling to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.